Product packaging for 1H-Indole-4-carboximidamide(Cat. No.:CAS No. 887578-31-6)

1H-Indole-4-carboximidamide

Cat. No.: B1394901
CAS No.: 887578-31-6
M. Wt: 159.19 g/mol
InChI Key: DUPGWNUHZFFMBT-UHFFFAOYSA-N
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Description

1H-Indole-4-carboximidamide (CAS 1030422-66-2) is a valuable indole-based chemical scaffold in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for developing potent and selective enzyme inhibitors. Scientific studies highlight the indole-4-carboximidamide structure as a critical pharmacophore in the design of inhibitors targeting sphingosine kinase 2 (SphK2), an enzyme implicated in cancer, inflammation, and autoimmune diseases . Researchers utilize this core structure to create compounds that exploit key interactions within the SphK2 substrate binding site, leading to high inhibition potency and selectivity over the SphK1 isoform . The indole ring system is a privileged structure in pharmacology, found in numerous bioactive molecules, which underpins the broad research potential of this compound . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant Safety Data Sheets and adhere to their institution's safety protocols prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B1394901 1H-Indole-4-carboximidamide CAS No. 887578-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indole-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5,12H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPGWNUHZFFMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695169
Record name 1H-Indole-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887578-31-6
Record name 1H-Indole-4-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Indole 4 Carboximidamide and Its Derivatives

Strategic Approaches to Indole (B1671886) Core Construction

The synthesis of the 1H-indole-4-carboximidamide framework begins with the construction of the foundational indole nucleus. A variety of methods, ranging from century-old name reactions to modern transition-metal-catalyzed processes, can be employed. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classic methods for indole synthesis that remain relevant include:

Fischer Indole Synthesis: This involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.

Hemetsberger–Knittel Synthesis: This method provides a route to indole-2-carboxylates from α-azidocinnamates, which can be valuable intermediates. openmedicinalchemistryjournal.com

Diels-Alder Strategies: Sequential Diels-Alder reactions have been utilized to construct the core 1,2-dihydro-3H-pyrrolo[3,2-e]indole structure, which can be a precursor to functionalized indoles. nih.gov

More contemporary approaches often utilize transition-metal catalysis to achieve higher efficiency and broader functional group tolerance. Palladium- and copper-catalyzed reactions are particularly prominent. For instance, Pd(II)-catalyzed aerobic oxidative cycloisomerization of o-allylanilines provides an efficient route to 2,3-disubstituted indoles. These modern strategies are crucial for creating substituted indole cores that can be further elaborated into complex derivatives. openmedicinalchemistryjournal.comnih.gov

Indole Synthesis Strategy Description Key Features
Fischer Synthesis Acid-catalyzed reaction of arylhydrazines with aldehydes or ketones.Widely applicable, one of the oldest and most common methods.
Hemetsberger–Knittel Synthesis Ring closure of alpha-azidocinnamates, often under thermal or photochemical conditions.Provides access to indole-2-carboxylate derivatives. openmedicinalchemistryjournal.com
Palladium-Catalyzed Cyclization Aerobic oxidative cyclization of substrates like o-allylanilines. High efficiency, good functional group tolerance, modern approach.
Diels-Alder Cycloaddition Sequential cycloaddition reactions to build the fused ring system. nih.govEnables construction of complex polycyclic indole precursors. nih.gov

Installation and Derivatization of the 4-Carboximidamide Moiety

Once the indole core is synthesized, the next critical step is the introduction of the carboximidamide group at the C4 position. This is rarely accomplished in a single step and typically involves the installation of a precursor functional group, most commonly a nitrile (cyano group) or a carboxamide.

From a 4-Cyanoindole Precursor: The most direct route to the 4-carboximidamide moiety is from 4-cyanoindole. The Pinner reaction, which involves treating the nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imidate ester hydrochloride, is a classic method. Subsequent reaction of this intermediate with ammonia or an amine yields the desired carboximidamide.

From a 4-Carboxamide Precursor: Alternatively, an indole-4-carboxamide can serve as the starting point. The synthesis of indole carboxamides at various positions is well-documented, often involving the coupling of an indole carboxylic acid with an amine using coupling agents like 1,1'-Carbonyldiimidazole (CDI) or BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate). nih.govnih.gov The resulting carboxamide can then be converted to the carboximidamide, for example, through dehydration to the nitrile followed by the Pinner reaction sequence, or by direct reaction with specific reagents.

Targeted Modifications of the Indole Nitrogen (N1-Substitution)

The nitrogen atom at position 1 (N1) of the indole ring is a key site for synthetic modification. Its functionalization can significantly alter the molecule's electronic and steric properties.

N-Methylation Strategies (e.g., 1-Methyl-1H-indole-4-carboximidamide)

N-methylation is a common modification in medicinal chemistry. For the indole scaffold, this is typically achieved by treating the N-H indole with a methylating agent under basic conditions. A common protocol involves using a base like sodium hydride (NaH) to deprotonate the indole nitrogen, followed by the addition of an electrophilic methyl source such as methyl iodide (MeI).

More recent methodologies employ safer and easier-to-handle solid methylating agents. For example, phenyl trimethylammonium iodide (PhMe₃NI) has been reported as an effective reagent for the monoselective N-methylation of indoles under mildly basic conditions, offering high yields and excellent functional group tolerance. nih.gov This method is attractive for late-stage functionalization of complex molecules. nih.gov

N-Hydroxylation Strategies (e.g., N'-Hydroxy-1H-indole-4-carboximidamide)

The synthesis of N'-hydroxycarboximidamides (also known as amidoximes) is a valuable derivatization of the carboximidamide moiety. This functional group is typically prepared from a nitrile precursor. The reaction of an indole-4-carbonitrile with hydroxylamine (NH₂OH) under mild basic or neutral conditions affords the N'-hydroxy-1H-indole-4-carboximidamide. This transformation is a robust and widely used method for creating amidoxime (B1450833) derivatives. In some cases, N-hydroxyindoles themselves can undergo nucleophilic substitution at the N1 position to form new C-N bonds, showcasing the diverse reactivity of N-functionalized indoles. clockss.orgresearchgate.net

Diversification at Other Indole Ring Positions (e.g., C2, C3, C5, C6) for Analog Library Generation

To explore structure-activity relationships, medicinal chemists often generate libraries of analogs by modifying various positions of a lead compound. For the this compound scaffold, the C2, C3, C5, C6, and C7 positions are all potential sites for diversification.

Late-stage functionalization via C-H activation has become a powerful tool for modifying the indole core without requiring a de novo synthesis for each new analog. researchgate.net This approach allows for the direct introduction of functional groups at specific C-H bonds. By selecting appropriate directing groups and transition-metal catalysts, it is possible to achieve site-selective functionalization at positions on the benzene (B151609) portion of the indole (C4-C7), which are traditionally more difficult to access than the C2 and C3 positions. nih.govresearchgate.net

For example, installing a removable directing group at the N1 or C3 position can steer a metal catalyst to functionalize the C7, C6, C5, or C4 positions. nih.govresearchgate.net These reactions can introduce aryl, alkyl, and other groups, rapidly expanding the structural diversity of the compound library. nih.govnih.gov Such strategies are invaluable for optimizing the biological activity of indole-based compounds. chemrxiv.orgresearchgate.net

Advanced Analytical Techniques for Synthetic Product Characterization in Research

The unambiguous characterization of newly synthesized compounds is a cornerstone of chemical research. A suite of advanced analytical techniques is employed to confirm the identity, structure, and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structure elucidation. researchgate.net ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. Specific chemical shifts and coupling patterns confirm the successful synthesis of the indole core and the installation of substituents at the correct positions. nih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn confirms its elemental composition. researchgate.net Techniques like electrospray ionization (ESI) are commonly used for the analysis of polar, functionalized molecules. nih.gov

Chromatography: High-performance liquid chromatography (HPLC) is essential for assessing the purity of the final compounds. nih.gov By comparing the retention time of the product to that of starting materials and potential byproducts, purity levels can be accurately determined, often in conjunction with a UV or MS detector.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. researchgate.net For instance, characteristic absorption bands can confirm the presence of N-H bonds in the indole and amide groups, and the C=N bond of the imidamide moiety. researchgate.net

Technique Purpose Information Obtained
NMR Spectroscopy Structure ElucidationConnectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei. nih.gov
Mass Spectrometry (MS) Molecular Weight DeterminationPrecise mass and elemental formula (HRMS). researchgate.net
HPLC Purity AssessmentSeparation of components in a mixture, quantification of product purity. nih.gov
FT-IR Spectroscopy Functional Group IdentificationPresence of key bonds (e.g., N-H, C=O, C=N). researchgate.netresearchgate.net

Structure Activity Relationship Sar and Lead Optimization Studies

Positional Scanning and Substituent Effects on Biological Interactions

The indole (B1671886) ring and its appended carboximidamide group offer multiple points for chemical modification. Each substitution, whether on the indole nucleus or the amidine moiety, can significantly alter the compound's interaction with its target protein, influencing binding affinity and biological effect.

The indole scaffold is a rich canvas for synthetic modification, where the addition of various substituents can profoundly impact biological activity. The nature and position of these groups dictate the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for target engagement.

Halogens: The introduction of halogens (F, Cl, Br, I) is a common strategy in drug design. In a series of 3-piperidinylindole antipsychotic agents, fluorination was shown to decrease the basicity of a nearby amine, which in turn improved bioavailability and affinity for the 5-HT2A serotonin (B10506) receptor. Furthermore, fluorination at the 6-position of the indole ring conferred greater metabolic stability. Studies on other indole derivatives have shown that substituting with larger halogens like chlorine and bromine can enhance binding affinity through the formation of halogen bonds with backbone carbonyl groups in the protein's active site. For instance, in a series of N-arylsulfonyl-5-aryloxy-indole-2-carboxamides, a 3,4-dichlorophenoxyl moiety at the 5-position resulted in strong binding, attributed to favorable π–π stacking and halogen bonding interactions.

Alkyl Groups: Small alkyl groups, such as methyl, can probe steric tolerance within a binding pocket and influence lipophilicity. N-methylation of the indole ring is often well-tolerated and can sometimes improve properties like cell permeability.

Aryl and Heteroaryl Moieties: Attaching aryl or heteroaryl rings to the indole scaffold can introduce additional binding interactions, such as π-π stacking or hydrogen bonds, leading to significant gains in potency. For example, in the development of aromatase inhibitors, the attachment position of the indole ring itself was found to be critical for activity. In one study, analogs with an electron-withdrawing group substituted at the C-3 position exhibited superior aromatase inhibition compared to those substituted at the C-5 position nih.gov. Another study found that for CysLT1 antagonists, substitution at the 7-position of the indole ring was the most favorable, while substitution at the 4-position was the least favorable researchgate.net.

Table 1: Effect of Indole Ring Substitutions on Biological Activity of Related Indole Scaffolds
Indole PositionSubstituentObserved EffectCompound Class/TargetReference
Position 53,4-DichlorophenoxylStrong binding affinityGalectin-3/-8C Inhibitors drughunter.com
Position 6Fluorine (F)Increased metabolic stabilityAntipsychotic Agents (5-HT2A) theaspd.com
Position 7Methoxy (OCH3)Most favorable for activityCysLT1 Antagonists researchgate.net
Position 4VariousLeast favorable for activityCysLT1 Antagonists researchgate.net
Position 3Nitrile (CN)Potent aromatase inhibitionAromatase Inhibitors nih.gov

The carboximidamide group is a strong basic functional group and a key interaction point, often forming critical hydrogen bonds with acidic residues (e.g., glutamate, aspartate) or backbone carbonyls in an enzyme's active site. Modification of this moiety or the linker connecting it to the core scaffold is a critical aspect of lead optimization.

While direct SAR studies on the 1H-Indole-4-carboximidamide are limited in publicly available literature, principles can be drawn from studies on related indole-carboxamides. The amide group (-CONH₂) is a close structural relative of the carboximidamide (-C(=NH)NH₂) and its SAR provides valuable insights.

Amide/Amidine Modification: In studies on indole-2-carboxamides, the amide nitrogen was shown to form a crucial hydrogen bond with the backbone carbonyl of a threonine residue in the target enzyme nih.gov. Adding substituents to this nitrogen can probe the space and nature of the binding pocket. For example, replacing the amide with a non-classical isostere like a sulfonamide led to a complete loss of potency in one series of anti-parasitic compounds, highlighting the specific requirements of the hydrogen bond geometry acs.org.

Linker Chemistry: The linker connecting the core scaffold to other parts of the molecule can influence potency and pharmacokinetic properties. In a series of potent mycobactericidal indole-2-carboxamides, replacing the carboxamide linker with an amine (indolylmethylamine) led to a striking improvement in water solubility while retaining potency nih.gov. However, this modification also increased susceptibility to metabolic breakdown nih.gov. In another study, simply reversing the amide linker (from -C(O)NH- to -NHC(O)-) restored biological activity that was lost when the linker was elongated, demonstrating the importance of maintaining the precise spatial orientation of the interacting groups acs.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates variations in the physicochemical properties of compounds with their biological activities. This approach allows medicinal chemists to predict the activity of novel analogs and prioritize synthetic efforts.

For indole-based scaffolds, QSAR has been successfully applied to guide lead optimization. For instance, a 3D-QSAR study on indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid aggregation generated a statistically significant model that could predict the activity of new compounds and identify key physicochemical features correlated with potency mdpi.com. The model highlighted which structural features were favorable for activity, providing a roadmap for future design.

In another study on indole-2-carboxamides as cannabinoid receptor 1 (CB1) antagonists, a QSAR model revealed that the electrostatic potential charges at specific atoms were critical for activity. The model indicated that increasing the positive electrostatic potential at atom number 3 of the indole-2-carboxamide core was favorable for activity, suggesting that an electron-releasing group at this position would be beneficial. Conversely, increasing the electrostatic potential at atoms 8 and 9 was detrimental, pointing to the utility of electron-withdrawing groups at these positions researchgate.net. These computational insights provide a rational basis for designing more potent compounds.

Table 2: QSAR Findings for Indole-2-Carboxamide CB1 Antagonists
Atomic PositionDescriptorCorrelation with ActivityDesign ImplicationReference
Position 3Electrostatic Potential ChargePositive correlationPresence of electron-releasing group is favorable researchgate.net
Position 2ChargeNegative correlationIncreased charge is unfavorable researchgate.net
Position 7ChargeNegative correlationIncreased charge is unfavorable researchgate.net
Positions 8 and 9Electrostatic Potential ChargeNegative correlationPresence of electron-withdrawing group is favorable researchgate.net

Rational Design Principles for Enhanced Biological Potency and Selectivity

Rational, structure-based drug design leverages knowledge of the three-dimensional structure of a biological target to design molecules that bind with high affinity and selectivity. This approach is particularly effective for optimizing scaffolds like this compound.

A prime example of rational design involved the development of small-molecule inhibitors for the HIV protein gp41. Researchers designed a series of indole-containing compounds based on the structure of the gp41 hydrophobic pocket. The indole ring was specifically chosen to mimic the binding of tryptophan residues that are critical for the protein's function. Further design iterations included:

Introducing polar groups at the 3-position of the indole to form hydrogen bonds with nearby glutamine side chains.

Adding aromatic hydrophobic groups at the 1-position to increase hydrophobic interactions within the pocket.

This strategy led to a lead compound with a binding affinity of 2.1 µM and potent inhibition of cell-cell fusion pressbooks.pub. Similarly, a fragment-based screening approach was used to identify 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1). SAR analysis revealed that potency and selectivity were driven by placing an appropriate hydrophobic ring into a deep back pocket of the enzyme while introducing a hydrophilic group to interact with the bulk solvent region zu.ac.ae. These examples underscore the power of using structural information to guide the precise placement of functional groups to maximize potency and selectivity.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies used to discover novel chemotypes, improve drug-like properties, and navigate around existing patents, all while retaining the desired biological activity. Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, whereas scaffold hopping entails replacing the central core of a molecule nih.gov.

For the this compound scaffold, these strategies can be applied to both the indole core and the carboximidamide group.

Indole Scaffold Hopping: The indole ring can often be replaced by other electron-rich bicyclic or even monocyclic heterocycles. In a study on galectin inhibitors, replacing the indole ring of an N-arylsulfonyl-indole-2-carboxamide with a benzo[b]furan moiety resulted in compounds with comparable binding affinity. In another example, scaffold hopping from an indole-2-carboxylic acid to an indazole core successfully transformed a selective MCL-1 protein inhibitor into a dual MCL-1/BCL-2 inhibitor, demonstrating how a scaffold hop can alter the selectivity profile of a compound nih.govrsc.org.

Carboximidamide Bioisosteres: The carboximidamide group itself can be replaced by other functionalities that can mimic its hydrogen bonding and basic properties. Potential bioisosteres include N-cyanoguanidines or other five-membered nitrogen-containing heterocycles like triazoles or tetrazoles, which can present similar hydrogen bond donor/acceptor patterns to the target protein drughunter.comdrugdesign.org.

Strategies for Improving Metabolic Stability in Preclinical Research Contexts

A common hurdle in drug development is poor metabolic stability, where a promising compound is rapidly broken down by enzymes in the body (primarily cytochrome P450s in the liver), leading to low exposure and reduced efficacy. Several strategies are employed to overcome this limitation for indole-based compounds.

Mechanistic Investigations of 1h Indole 4 Carboximidamide Derivatives

Enzyme Inhibition Studies

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Research

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune suppression by catalyzing the initial and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.gov Its overexpression in various cancer cells contributes to an immunosuppressive tumor microenvironment, making it a significant target for cancer immunotherapy. nih.gov

Research into 1H-Indole-4-carboximidamide and its derivatives has led to the discovery of potent IDO1 inhibitors. One such area of research has focused on N′-hydroxyindazolecarboximidamides, which have been designed and synthesized to target IDO1. nih.gov Among these, certain compounds have demonstrated moderate inhibitory activity in both tryptophan depletion and kynurenine production assays. nih.gov Molecular docking studies of these derivatives suggest a binding mode similar to that of the well-known IDO1 inhibitor, epacadostat (B560056) (INCB24360). nih.gov

The inhibitory mechanism of some amidoxime (B1450833) derivatives of indole (B1671886) has been investigated through comparative molecular dynamics simulations. These studies suggest that their high inhibitory activity stems from two main aspects: the disruption of the ligand delivery tunnel, which prevents small molecules like oxygen from accessing the active site, and hindering the exchange of the substrate tryptophan with the product kynurenine within the heme binding pocket. frontiersin.org

Furthermore, virtual screening studies have identified indole-based derivatives with a single sulfur atom bridge as having notable potency against IDO1. One such compound exhibited an IC50 value of 7 μM for IDO1 and demonstrated dose-dependent growth inhibition of cancer cell lines that express IDO1. nih.gov

IDO1 Inhibitory Activity of Indole Derivatives
Compound ClassSpecific CompoundInhibitory Activity (IC50/Ki)Notes
N'-hydroxyindazolecarboximidamidesCompound 8aModerate activityInhibited both tryptophan depletion and kynurenine production. nih.gov
Indole-based derivative with sulfur bridgeCompound 11IC50 = 7 μMIdentified through structure-based virtual screening. nih.gov
Naphthoquinone derivativesCompound 38IC50 = 26 nMShowed high selectivity against TDO. nih.gov
Natural product (from sponge)Compound 39IC50 = 4 μMIsolated from Xestospongia vansoesti. nih.gov

Sphingosine (B13886) Kinase 2 (SphK2) Inhibition Research

Sphingosine kinase 2 (SphK2) is one of two isoforms of sphingosine kinase, enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes, including cell growth, proliferation, and survival. nih.govresearchgate.net The S1P signaling pathway has been implicated in various diseases, including cancer and inflammatory conditions, making SphK2 an attractive therapeutic target. nih.govresearchgate.net

Structure-activity relationship (SAR) studies on indole-based scaffolds have led to the development of potent and selective SphK2 inhibitors. nih.gov By modifying an initial naphthalene-based inhibitor, researchers discovered that an indole scaffold with substitutions at the 1 and 5 positions is ideal for SphK2 selectivity. nih.gov This research led to the identification of SLC5101465, a compound with a Kᵢ of 90 nM for SphK2 and over 110-fold selectivity for SphK2 over SphK1. nih.govnih.gov Molecular modeling suggests that this high potency and selectivity are due to key nonpolar interactions and hydrogen bonds within the SphK2 active site. nih.govnih.gov

Further research into the structure of SphK2 inhibitors identified a previously unrecognized side cavity that could be exploited to enhance inhibitor potency. acs.org This led to the development of SLM6031434 and its derivatives. One of the most potent inhibitors discovered through this line of inquiry, compound 10, exhibited a Kᵢ of 89 nM and was 73-fold selective for SphK2. acs.org

SphK2 Inhibitory Activity of Indole-Based Compounds
CompoundInhibitory Activity (Ki)Selectivity (over SphK1)Notes
SLC5081308 (naphthalene-based precursor)1.0 μM~7-foldServed as a lead compound for indole-based inhibitors. nih.govresearchgate.net
SLC510146590 nM>110-fold1,5-disubstituted indole scaffold. nih.govnih.gov
SLM6031434 derivative (Compound 10)89 nM73-foldExploits a newly discovered side cavity in SphK2. acs.org
SLP1207011 μMSphK2-selectiveGuanidine-based inhibitor with an oxadiazole ring. acs.org

Blood Coagulation Factor Xa (fXa) Inhibition Research

Factor Xa (fXa) is a serine protease that plays a critical role in the blood coagulation cascade, making it a key target for the development of anticoagulant therapies. acs.orgresearchgate.net A series of nonchiral 3-amidinobenzyl-1H-indole-2-carboxamides have been designed and synthesized as potent and selective inhibitors of fXa. acs.orgresearchgate.net These compounds have been investigated through X-ray structure analysis and 3D quantitative structure-activity relationship (QSAR) studies to understand the protein-ligand interactions that govern their biological activity. acs.orgacs.org

The 3-amidinobenzyl group attached to the indole nitrogen is essential for inhibition, while the substituent at the 2-position of the indole is directed toward the S4 subpocket of the enzyme. acs.org X-ray crystallography of representative ligands bound to fXa has validated the binding modes predicted by docking studies. acs.orgacs.org

In a separate line of research, a series of bisamidine derivatives with a central ring structure were synthesized and evaluated for their fXa inhibitory activities. nih.gov Among these, certain indoline (B122111) derivatives showed potent in vitro inhibitory activity. nih.gov Notably, the compound (R)-18a, which has an (R)-configuration at the 2-position of the indoline ring, exhibited the most potent in vitro fXa inhibitory activity, surpassing that of the known inhibitor DX-9065a. nih.govresearchgate.net Further derivatization of these indoline compounds led to the discovery of (R)-11d, which showed potent anticoagulant activity and a favorable safety profile, making it a promising candidate for a novel oral fXa inhibitor. nih.gov

Factor Xa Inhibitory Activity of Indole and Indoline Derivatives
Compound ClassSpecific CompoundActivityNotes
3-Amidinobenzyl-1H-indole-2-carboxamidesVarious derivativesPotent and selective fXa inhibitorsStructure-activity relationships have been extensively studied. acs.orgresearchgate.net
Indoline derivatives(R)-18aMore potent than DX-9065a in vitro(R)-configuration at the 2-position is crucial for activity. nih.govresearchgate.net
Indoline derivatives(R)-11dPotent in vitro and in vivo anticoagulant activityDemonstrated a high safety profile. nih.gov

Acetylcholinesterase (AChE) and Beta-Secretase 1 (BACE1) Dual Inhibition Research

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, and a multi-target-directed ligand approach is a promising strategy for developing effective treatments. Two key enzymes implicated in the pathology of AD are acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). rsc.org AChE is involved in the breakdown of the neurotransmitter acetylcholine, while BACE1 is involved in the production of amyloid-beta peptides. nih.gov

A series of novel indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives have been synthesized and evaluated as dual inhibitors of AChE and BACE1. rsc.org In vitro studies have shown that these compounds can inhibit both enzymes in the micromolar range. rsc.org One of the most active compounds in this series, compound 1l, demonstrated notable dual inhibitory activity. rsc.org In silico docking studies have shown that these derivatives can occupy the binding pockets of both AChE and BACE1. rsc.org

Another study identified two novel dual inhibitors of AChE and BACE1 from a screen of a large molecular database. These compounds exhibited IC50 values in the range of 4–7 μM for AChE and 50–65 μM for BACE1. nih.gov

AChE and BACE1 Dual Inhibitory Activity
Compound ClassSpecific CompoundAChE Inhibition (IC50)BACE1 Inhibition (IC50)Notes
Indol-3-yl-phenyl allylidene hydrazine carboximidamidesCompound 1lMicromolar rangeMicromolar rangeIdentified as the most active in its series. rsc.org
Database-screened compoundsMolecule 2 (F681-0222)4–7 μM50–65 μMShowed in vivo activity in reducing soluble Aβ42. nih.gov

Tryptophan Biosynthesis Pathway Enzyme Interactions (e.g., TrpE, TrpAB)

The tryptophan biosynthesis pathway is essential for the survival of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, making it an attractive target for new anti-TB drugs. dundee.ac.uknih.govresearchgate.net A series of indole-4-carboxamides have been identified as having potent antitubercular activity. dundee.ac.uknih.govresearchgate.net

Mechanistic studies have revealed that these indole-4-carboxamides act as prodrugs. dundee.ac.uknih.govresearchgate.net Inside the Mtb cell, an amidase hydrolyzes the carboxamide to release 4-aminoindole (B1269813), which is a tryptophan antimetabolite. dundee.ac.uknih.govresearchgate.net The 4-aminoindole is then incorporated into the tryptophan biosynthesis pathway by tryptophan synthase (TrpAB), leading to the formation of a toxic product. dundee.ac.uknih.govresearchgate.net

Mtb can acquire resistance to these compounds through three main mechanisms:

Decreased drug metabolism: Loss-of-function mutations in the amidase that activates the prodrug. dundee.ac.uknih.govresearchgate.net

Increased biosynthetic rate of tryptophan precursors: Loss of allosteric feedback inhibition of anthranilate synthase (TrpE). dundee.ac.uknih.govresearchgate.net

Mutation of tryptophan synthase (TrpAB): This leads to a decreased incorporation of 4-aminoindole into the toxic metabolite. dundee.ac.uknih.govresearchgate.net

These findings highlight the complex interplay between prodrug activation, metabolic pathways, and the development of drug resistance.

Kinase Inhibitory Research (e.g., EGFR, c-MET, BRAF^V600E, VEGFR-2)

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold is a common feature in many kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A series of 5-substituted-3-ethylindole-2-carboxamides have been designed as dual inhibitors of EGFR and cyclin-dependent kinase-2 (CDK2). rsc.org Several of these compounds exhibited potent antiproliferative activity against various cancer cell lines, with GI50 values in the nanomolar range. rsc.org The most potent compounds also showed significant inhibition of EGFR, with IC50 values ranging from 85 nM to 124 nM. rsc.org Another study on indole-3-Mannich bases identified compounds with promising EGFR tyrosine kinase inhibitory activity. rjptonline.org Additionally, a novel indole derivative, compound 16, was found to have dual inhibitory activity against both SRC and EGFR kinases, with an IC50 of 1.026 μM for EGFR. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.comnih.gov A novel 1H-indole derivative, compound 7, was designed and synthesized as a VEGFR-2 inhibitor. mdpi.com This compound exhibited a potent prohibitory effect against VEGFR-2, with an IC50 value of 25 nM, which was lower than that of the reference drug sorafenib (B1663141) (35 nM). mdpi.com Another study on 2-oxoindolin-3-ylidene derivatives incorporating a urea (B33335) function also identified potent VEGFR-2 inhibitors. nih.gov Compound 12b from this series showed an 87.2% inhibition of VEGFR-2 at a concentration of 10 μM, which was close to the inhibition by sunitinib (B231) (89.4%). nih.gov Furthermore, a series of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives were synthesized, with compounds 14 and 15 showing superior inhibitory activity against VEGFR-2 compared to sunitinib. nih.gov

Kinase Inhibitory Activity of Indole Derivatives
Target KinaseCompound Class/NameInhibitory Activity (IC50/GI50)Notes
EGFR5-substituted-3-ethylindole-2-carboxamides (compounds 5c, 5g, 5i, 5j)IC50 = 85 nM - 124 nMAlso inhibit CDK2. rsc.org
EGFRIndole derivative (compound 16)IC50 = 1.026 μMDual inhibitor of EGFR and SRC kinases. nih.gov
VEGFR-21H-indole derivative (compound 7)IC50 = 25 nMMore potent than sorafenib (IC50 = 35 nM). mdpi.com
VEGFR-22-oxoindolin-3-ylidene derivative (compound 12b)87.2% inhibition at 10 μMActivity close to sunitinib (89.4% inhibition). nih.gov
VEGFR-22-pyrrolidone-fused derivatives (compounds 14 and 15)Superior to sunitinibAlso inhibit PDGFRβ. nih.gov

Other Enzyme Target Engagements (e.g., Urease)

While the primary enzymatic targets of many indole derivatives are well-documented, research has expanded to explore their interactions with other enzymes, such as urease. Urease, a nickel-containing metalloenzyme, is crucial for the survival of certain pathogenic bacteria, like Helicobacter pylori, by catalyzing the hydrolysis of urea to ammonia, which neutralizes the acidic gastric environment. acs.orgnih.gov Inhibition of urease is, therefore, a key strategy in combating these pathogens.

The indole scaffold has emerged as a promising framework for the development of urease inhibitors. nih.gov Studies on various indole-based compounds have revealed their potential to inhibit this enzyme. For instance, indole-based tetraarylimidazoles have demonstrated potent urease inhibitory activity, with some derivatives exhibiting IC50 values as low as 0.12 µM, which is comparable to or even better than the standard inhibitor thiourea. researchgate.net The structure-activity relationship (SAR) studies of these compounds have highlighted that substitutions on the indole ring, such as halogens or trifluoromethyl groups, can significantly influence their inhibitory potency. researchgate.net

Furthermore, metal complexes incorporating indole-based Schiff bases have also been investigated as urease inhibitors. nih.gov The chelation of metal ions, which are essential for the catalytic activity of urease, is a potential mechanism of inhibition for these complexes. Although direct studies on this compound derivatives as urease inhibitors are limited, the existing research on other indole derivatives suggests that the this compound scaffold could be a valuable starting point for designing novel and effective urease inhibitors.

Indole Derivative ClassReported Urease Inhibitory Activity (IC50)Key Structural Features
Indole-based tetraarylimidazoles0.12 µM to 29.12 µMDisubstituted halogens or trifluoromethyl moiety on the aryl-indole group. researchgate.net
Indole-based Schiff base metal complexes (Ni(II))11.27 ± 2.08 μMGood conjugation of the indole ring. nih.gov
N-substituted indole-3-carbaldehyde oxime derivatives0.0345 ± 0.0008 mM to 0.0516 ± 0.0035 mMPresence of oxime functional group. researchgate.net

Molecular Recognition and Binding Research

The therapeutic effects of this compound derivatives are fundamentally linked to their ability to recognize and bind to biological macromolecules such as DNA and proteins. Understanding these molecular interactions is pivotal in deciphering their mechanism of action.

The interaction of small molecules with DNA can lead to the disruption of cellular processes like replication and transcription, which is a key mechanism for many anticancer agents. The indole nucleus is a well-established DNA binding motif. nih.gov Analogs such as DAPI (4',6-diamidino-2-phenylindole), which contains a carboximidamide (amidine) group, are well-known minor groove binders of DNA.

Studies on various indole derivatives have shown that they can interact with DNA through different modes, with intercalation being a common mechanism. nih.gov Intercalation involves the insertion of the planar indole ring system between the base pairs of the DNA double helix. This interaction can be investigated using techniques like fluorescence spectroscopy and viscosity measurements. nih.govnih.gov For example, the binding of an indole-2-carboxylic acid dinuclear copper(II) complex to calf thymus DNA (CT-DNA) was found to occur via an intercalative mode, as suggested by a sharp decrease in the fluorescence intensity of an ethidium (B1194527) bromide-DNA system and an increase in the viscosity of the DNA solution upon addition of the complex. nih.gov

The binding affinity of indole derivatives to DNA is often quantified by the binding constant (Kb). For instance, 3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one, an indole derivative, exhibited a high DNA binding constant (Kb) of 5.69 × 10^4 M-1. nih.gov The presence of basic side chains, such as thiazolidines and imidazolidines, and free amino groups can significantly contribute to the DNA binding affinity of these compounds. nih.gov

Indole DerivativeDNA Binding Constant (Kb)Method of DeterminationProposed Binding Mode
3-amino-5-(1H-indol-3-ylmethylene)-2-thioxo-thiazolidin-4-one5.69 × 104 M-1Absorption and Fluorescence SpectroscopyNot specified nih.gov
Indole-2-carboxylic acid dinuclear copper(II) complexQuenching Constant (Ksv) = 3.99 × 104 M-1Fluorescence Spectroscopy, Viscosity MeasurementIntercalation nih.gov

The biological activity of this compound derivatives is also mediated by their specific interactions with protein targets. These interactions are governed by a combination of forces including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov Computational methods like molecular docking and 3D-QSAR analyses are often employed to predict and understand these binding modes. mdpi.com

For example, a study on a series of indole-2-carboxamide compounds as inhibitors of human liver glycogen (B147801) phosphorylase a (HLGPa) revealed that these inhibitors bind in a very similar conformation within the active site of the enzyme. mdpi.com The binding was characterized by hydrogen bonding and subsite interactions. The good correlation between the calculated interaction-free energies and the experimental inhibitory activities supported the predicted binding conformations. mdpi.com

In another study, molecular docking of potent indole-2-carboxamide derivatives within the active site of a protein revealed that the 5-chloro-indole moiety of the ligand stacked between phenylalanine and tryptophan residues within a hydrophobic pocket, forming hydrophobic interactions with several other amino acid residues. mdpi.com Additionally, the indole NH group was found to donate a hydrogen bond to a key threonine residue. mdpi.com These specific interactions are crucial for the high affinity and selectivity of the inhibitors.

Indole Derivative ClassProtein TargetKey Interacting Amino Acid ResiduesTypes of Interactions
Indole-2-carboxamidesHuman Liver Glycogen Phosphorylase a (HLGPa)Not specified in detailHydrogen bonding, subsite interactions mdpi.com
5-chloro-indole-2-carboxamidesNot specifiedPhe583, Trp531, Val471, Cys532, Ile463, Thr592, Thr529, Lys483Hydrophobic interactions, pi-H interactions, Hydrogen bonding mdpi.com

Cellular Pathway Modulation Studies (In Vitro)

The interaction of this compound derivatives at the molecular level translates into the modulation of various cellular pathways, ultimately leading to specific cellular responses such as apoptosis and cell cycle arrest.

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis. Indole derivatives have been shown to be potent inducers of apoptosis through the intrinsic or mitochondrial pathway. bio-rad-antibodies.com

This pathway involves the activation of a cascade of cysteine proteases known as caspases. bio-rad-antibodies.com Key initiator caspases in this pathway include caspase-9, which is activated upon the release of cytochrome c from the mitochondria. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis. mdpi.com Studies on indole-2-carboxamide derivatives have shown that they can significantly elevate the levels of active caspase-8 and caspase-9. mdpi.com

The release of cytochrome c is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). mdpi.com Indole derivatives can modulate the expression of these proteins, leading to an increase in the Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c. For instance, certain indole-2-carboxamide derivatives have been shown to increase the levels of Bax while decreasing the levels of Bcl-2. mdpi.com Furthermore, these compounds have been observed to increase the cellular levels of cytochrome c, confirming the activation of the mitochondrial apoptosis pathway.

Indole DerivativeEffect on Apoptotic MarkersCell Line
Indole-2-carboxamide VaIncreased Caspase-8 level to 3.50 ng/mLA-549 (human epithelial) mdpi.com
Increased Bax level
Decreased Bcl-2 level
Indole-2-carboxamide VgIncreased Caspase-8 level to 2.20 ng/mLA-549 (human epithelial) mdpi.com
Increased Bax level
Decreased Bcl-2 level

In addition to inducing apoptosis, many anticancer agents, including indole derivatives, can cause cell cycle arrest, preventing the proliferation of cancer cells. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of cell division. Indole derivatives have been shown to induce cell cycle arrest at various phases, including G0/G1, S, and G2/M. nih.govfrontiersin.orgualberta.ca

The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins. For example, indole-3-carbinol (B1674136) (I3C) has been shown to induce G1 cell cycle arrest by upregulating the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase (CDK) inhibitors p21 and p27. nih.govnih.gov These inhibitors bind to and inactivate CDK-cyclin complexes, such as CDK2, thereby blocking the progression of the cell cycle from the G1 to the S phase. nih.gov Ablation of p53 has been shown to prevent the I3C-induced G1 arrest and upregulation of p21. nih.gov

Other studies on 2-(thiophen-2-yl)-1H-indole derivatives have demonstrated their ability to induce cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov This suggests that the specific phase of cell cycle arrest can be dependent on the chemical structure of the indole derivative and the type of cancer cell.

Indole DerivativePhase of Cell Cycle ArrestKey Molecular EffectsCell Line
Indole-3-carbinol (I3C)G1Upregulation of p53, p21, and p27; Downregulation of CDK2THP-1 (acute myeloid leukemia), LNCaP (prostate cancer) nih.govnih.gov
2-(thiophen-2-yl)-1H-indole derivativesS and G2/MNot specifiedHCT-116 (colon cancer) nih.gov
Benzimidazole (B57391) derivativesG1, S, and G2Inhibition of EGFR kinaseMDA-MB-231, SKOV3, A549 mdpi.com

Tubulin Polymerization Inhibition Research

Derivatives of the indole scaffold have been a focal point in the development of anticancer agents that target tubulin polymerization. nih.govsemanticscholar.orgnih.gov Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including cell division, motility, and intracellular transport. nih.gov The disruption of microtubule dynamics can trigger cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy. nih.govnih.gov

Indole-based compounds can interfere with microtubule assembly by binding to specific sites on tubulin. nih.gov One of the most well-characterized binding sites is the colchicine (B1669291) site. nih.gov Compounds that bind to this site inhibit the polymerization of tubulin into microtubules. For instance, derivatives of combretastatin (B1194345) A-4 (CA-4), a potent tubulin inhibitor that binds to the colchicine site, have been modified to include an indole nucleus to improve their pharmacological properties. nih.gov

Molecular docking studies of some indole derivatives have elucidated their binding mode within the colchicine site of tubulin. These studies reveal key interactions, such as hydrogen bonding with residues like Cys241 and hydrophobic interactions with other amino acids, which stabilize the compound-tubulin complex and inhibit polymerization. nih.gov The indole ring itself often plays a crucial role in establishing these hydrophobic interactions. nih.gov

While specific research on this compound derivatives as tubulin polymerization inhibitors is not detailed in the provided search results, the extensive research on other indole-based molecules suggests that this chemical scaffold is a promising starting point for the design of new anticancer agents targeting tubulin.

Table 1: Examples of Indole Derivatives and their Tubulin Polymerization Inhibition Activity

Compound ClassExample CompoundTarget Site on TubulinObserved Effect
AroylindolesNot SpecifiedColchicine SiteInhibition of tubulin polymerization
ArylthioindolesNot SpecifiedColchicine SiteInhibition of tubulin polymerization
DiarylindolesNot SpecifiedColchicine SiteInhibition of tubulin polymerization
IndolylglyoxyamidesNot SpecifiedColchicine SiteInhibition of tubulin polymerization

Immune Checkpoint Modulation (IDO1-mediated)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. nih.govnih.gov By catabolizing the essential amino acid tryptophan, IDO1 plays a critical role in creating an immunosuppressive microenvironment, which can be exploited by cancer cells to evade the immune system. nih.govnih.gov Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy. nih.gov

While direct mechanistic studies on this compound derivatives as IDO1 inhibitors are not available in the provided results, research on structurally related compounds, such as amidoxime and N'-hydroxyindazolecarboximidamide derivatives, provides valuable insights. nih.govnih.gov These inhibitors typically function by binding to the active site of the IDO1 enzyme.

Molecular dynamics simulations of the potent IDO1 inhibitor Epacadostat (INCB024360), an amidoxime derivative, suggest a multifaceted inhibition mechanism. nih.gov The inhibitor is proposed to:

Disturb the ligand delivery tunnel: This prevents small molecules like oxygen from accessing the active site. nih.gov

Hinder substrate and product shuttling: The inhibitor blocks the movement of tryptophan into and kynurenine out of the heme-containing binding pocket. nih.gov

Key residues within the IDO1 active site, such as L234 and R231, have been identified as crucial for catalytic activity and inhibitor binding. nih.gov For instance, the binding of an inhibitor can induce conformational changes in the enzyme, such as forming a stable hydrogen bond between L234 and G262, which disrupts the ligand delivery tunnel. nih.gov

Molecular docking studies of N'-hydroxyindazolecarboximidamides have shown that these compounds can bind to the IDO1 active site in a manner similar to Epacadostat. nih.gov This suggests that the carboximidamide moiety, present in this compound, could potentially play a significant role in coordinating with the heme iron in the IDO1 active site and establishing key interactions for inhibition.

Table 2: Mechanistic Aspects of IDO1 Inhibition by Related Carboximidamide Derivatives

Inhibitor ClassProposed Mechanism of ActionKey Interacting Residues (in IDO1)
Amidoxime Derivatives (e.g., Epacadostat)- Disturbance of ligand delivery tunnel- Hindrance of substrate/product shuttlingL234, R231, G262
N'-HydroxyindazolecarboximidamidesBinds to the active site with a similar mode to EpacadostatNot explicitly detailed

Membrane Interaction and Lysis Mechanisms (Antimicrobial Research Context)

The antimicrobial activity of certain molecules is often attributed to their ability to interact with and disrupt bacterial cell membranes, leading to cell lysis and death. nih.govnih.gov While specific studies on the membrane interaction of this compound are not provided, research on other indole-containing compounds, such as indole-3-carboxamido-polyamine conjugates, offers a potential model for its mechanism of action. nih.gov

These indole derivatives have demonstrated the ability to perturb bacterial membranes. nih.gov The proposed mechanism involves the insertion of the molecule into the lipid bilayer of the bacterial membrane. This insertion can lead to a variety of disruptive effects, including:

Membrane permeabilization: The integrity of the bacterial membrane is compromised, allowing for the leakage of intracellular components and the influx of external substances. nih.gov

Disruption of membrane potential: The electrochemical gradient across the bacterial membrane, which is essential for cellular processes like energy production, is dissipated.

The amphipathic nature of many antimicrobial compounds, having both hydrophobic and hydrophilic regions, facilitates their interaction with the lipid bilayer. The indole ring, being hydrophobic, can readily insert into the nonpolar core of the membrane, while charged or polar groups can interact with the phospholipid head groups.

For example, studies on certain indole-3-carboxamido-polyamine conjugates have shown that they can disrupt the bacterial membrane of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. nih.gov This suggests that the indole scaffold can be a key pharmacophore in the design of broad-spectrum antimicrobial agents that act by a membrane disruption mechanism.

Table 3: General Mechanisms of Membrane Disruption by Antimicrobial Agents

MechanismDescriptionConsequence for Bacterial Cell
Pore FormationAggregation of molecules to form channels through the membrane.Leakage of ions and metabolites, loss of membrane potential.
Carpet ModelAccumulation of molecules on the membrane surface, leading to micellization and disintegration.Complete disruption and lysis of the cell membrane.
Detergent-like EffectSolubilization of the lipid bilayer.Loss of membrane integrity and cell death.

Biological Target Identification and Validation Research

Methodologies for Novel Molecular Target Elucidation

The identification of novel molecular targets for a compound is a critical first step in understanding its therapeutic potential. A common strategy involves computational or in silico approaches, which can predict potential biological targets by comparing the compound's structure to libraries of known ligands for various proteins. f1000research.comnih.gov For instance, ligand-based methods can assess the similarity of a compound to molecules with known targets in databases like DrugBank, the Protein Data Bank (PDB), and ChEMBL. f1000research.com This can be followed by molecular docking studies, which simulate the interaction between the compound and a potential target protein to predict binding affinity and mode. f1000research.comnih.gov

Another powerful technique is activity-based protein profiling (ABPP). This method uses chemical probes that mimic the compound of interest but are modified with reporter tags to identify and isolate their protein targets directly from complex biological systems, such as human cells. researchgate.netchemrxiv.org These probes can be designed to form covalent bonds with their targets, facilitating their enrichment and subsequent identification by mass spectrometry. nih.govnih.gov

Protein-Protein Interaction Mapping Techniques

Once a primary molecular target is identified, understanding its interactions with other proteins is crucial for elucidating the compound's broader biological effects. Protein-protein interaction (PPI) mapping techniques are employed to uncover these networks. frontiersin.org One such method is yeast two-hybrid screening, which can identify interactions between a "bait" protein (the drug target) and "prey" proteins from a library. frontiersin.org

Affinity purification coupled with mass spectrometry (AP-MS) is another widely used approach. In this technique, the target protein is tagged and used to pull down its interacting partners from cell lysates. These interacting proteins are then identified by mass spectrometry. This method has been successfully used to map the interaction networks of enzymes involved in the biosynthesis of indole-derived compounds in plants. frontiersin.org Furthermore, fully functionalized small-molecule probes, which include photoreactive groups and affinity handles, can be used to capture protein complexes directly in living cells, providing a snapshot of interactions in their native environment. nih.govnih.gov

Role of Proteomics and Interactome Analysis in Mechanism Discovery

Proteomics, the large-scale study of proteins, plays a pivotal role in discovering the mechanism of action of a novel compound. Differential proteome analysis, comparing protein abundance between untreated and compound-treated cells, can reveal changes in protein expression that point to affected pathways. nih.govnih.gov

Interactome analysis takes this a step further by examining the changes in protein-protein interactions upon compound treatment. Techniques like cross-linking mass spectrometry (MS) can identify changes in protein conformations and interactions, providing insights into the compound's effects on cellular machinery. nih.govnih.govresearchgate.net This approach can uncover unexpected biological roles and explain complex phenotypes that are not apparent from simple protein expression analysis. nih.govnih.gov For example, this methodology has been used to understand the wide-ranging effects of a specific protein modification, revealing its impact on metabolism, mitochondria, and membranes, which were not evident from genomics alone. nih.gov

Validation Strategies for Identified Molecular Targets in Preclinical Models

After a potential molecular target is identified, it must be validated to confirm its role in the compound's observed effects. drugtargetreview.com This is a crucial step before advancing a compound into further preclinical and clinical development. drugtargetreview.com

Genetic approaches are a cornerstone of target validation. Techniques like gene knockout or knockdown (e.g., using RNA interference) in cell culture or animal models can mimic the effect of a drug inhibiting the target. If the genetic manipulation reproduces the phenotypic effects of the compound, it provides strong evidence for the target's role. drugtargetreview.com

Pharmacological validation involves using other selective small molecules or tool compounds that are known to modulate the identified target. drugtargetreview.com Observing a similar biological response with these tools can help confirm the target's involvement. It is also important to demonstrate a clear relationship between the compound's binding to the target and its functional activity, establishing a key pillar of evidence for successful drug development. drugtargetreview.com

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in elucidating the binding mode and affinity, which are critical for drug design. For derivatives of the 1H-indole-4-carboxamide scaffold, docking studies have been instrumental in identifying potential therapeutic targets and understanding the key molecular interactions that drive binding.

Research on 1H-indole-4-carboxamide derivatives has identified them as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. rsc.org Molecular docking simulations have shown that these compounds can fit snugly into the active site of PARP-1. The interactions typically involve hydrogen bonds between the carboxamide group and key amino acid residues, as well as π-π stacking interactions involving the indole (B1671886) ring. Similarly, docking studies on other indole derivatives against various targets, such as antimicrobial peptide structures and enzymes like α-glucosidase, have revealed that the indole moiety often engages in crucial hydrophobic or π-stacking interactions, while substituents provide specificity through hydrogen bonds and other polar contacts. nih.govthesciencein.org

Key interactions for indole-based compounds often involve amino acid residues like tyrosine, phenylalanine, arginine, and lysine (B10760008) within the protein's active site. ajol.info The specific binding mode and calculated affinity (often expressed as a docking score or binding energy) help prioritize compounds for further experimental testing.

Table 1: Representative Molecular Docking Data for Indole Derivatives

Compound Type Protein Target Key Interacting Residues Predicted Binding Affinity (kcal/mol)
1H-indole-4-carboxamide derivative PARP-1 Not Specified Not Specified
Indole-thiosemicarbazone Tyrosinase Not Specified -
N-phenylacetamide-indole-carboxamide α-Glucosidase Not Specified -

Homology Modeling and Protein Structure Prediction for Target Complexation

When the experimental 3D structure of a target protein is unavailable in databases like the Protein Data Bank (PDB), homology modeling (or comparative modeling) becomes an essential first step. This technique constructs an atomic-resolution model of the "target" protein using the known experimental structure of a related homologous protein as a template. nih.gov

This approach is particularly relevant when investigating novel targets for indole derivatives. For instance, if 1H-Indole-4-carboximidamide were to be tested against a novel bacterial enzyme or a human protein without a solved crystal structure, homology modeling would be employed first. The process involves identifying a suitable template with high sequence identity, aligning the target and template sequences, building the model, and then refining and validating it. nih.govjddtonline.info Validation is typically performed using tools that check the stereochemical quality of the model, such as Ramachandran plots, which assess the conformational feasibility of amino acid residues. nih.gov Once a reliable 3D model of the protein is generated, it can be used for molecular docking studies to predict how this compound or its analogues might bind. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a protein-ligand complex over time, providing insights into the stability of the binding pose, the flexibility of the complex, and the energetic contributions of various interactions. mdpi.com

For indole derivatives, MD simulations are often used to validate docking results. mdpi.com A simulation running for nanoseconds can confirm whether the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time. Studies on N-tosyl-indole and other carboxamide derivatives have used MD simulations to assess the stability of the ligand within the active site of enzymes like tyrosinase and α-glucosidase. nih.govnih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are crucial for a comprehensive understanding of the interaction dynamics. mdpi.com The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation.

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. Unlike the classical mechanics-based force fields used in docking and MD, DFT provides a more detailed understanding of electron distribution and orbital energies.

In the context of indole derivatives, DFT calculations have been used to study the stability of different rotational conformers, which can be crucial for understanding how a molecule presents itself to a protein target. nih.gov These calculations can determine parameters like heats of formation and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. For drug design, DFT can help optimize the geometry of a ligand before docking and provide insights into its intrinsic electronic properties that govern its interactions.

In Silico Prediction of Absorption, Distribution, and Metabolism (ADME) for Preclinical Evaluation

A significant cause of late-stage drug failure is poor pharmacokinetic properties. nih.gov In silico ADME prediction tools are therefore invaluable in the early stages of drug discovery to assess the drug-likeness of a compound. These computational models predict properties such as gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govjapsonline.com

Numerous studies on indole, carboxamide, and benzimidazole (B57391) derivatives have utilized in silico tools to predict their ADME profiles. nih.govjapsonline.comresearchgate.neteurekaselect.comresearchgate.net For compounds structurally similar to this compound, these predictions help filter out candidates that are likely to have poor bioavailability or undesirable metabolic profiles. For example, predictions based on Lipinski's Rule of Five (molecular weight < 500, logP ≤ 5, etc.) are commonly used as an initial screen for oral bioavailability. researchgate.net

Table 2: Commonly Predicted ADME Properties for Indole Derivatives

Property Predicted Value/Classification Implication
Human Intestinal Absorption Good to High Likely well-absorbed from the gut
Blood-Brain Barrier (BBB) Penetration Often predicted as non-penetrant May not be suitable for CNS targets unless modified
CYP450 2D6 Inhibition Typically predicted as non-inhibitor Lower risk of drug-drug interactions
Plasma Protein Binding Often predicted to be high Can affect distribution and availability of the drug

Note: This table represents typical predictions for indole derivatives found in the literature japsonline.comresearchgate.net; specific data for this compound is not available.

Virtual Screening and De Novo Design Strategies for New Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This approach can be either ligand-based, searching for molecules similar to a known active compound, or structure-based, docking thousands or millions of compounds into the target protein's active site. For a scaffold like 1H-indole, virtual screening of compound libraries can rapidly identify new derivatives with potentially improved activity or different selectivity profiles. nih.gov

De novo design, conversely, involves building new molecules from scratch within the constraints of the protein's active site. This strategy can lead to the discovery of entirely novel chemical scaffolds. Starting with a core fragment like this compound, de novo design algorithms can suggest modifications or additions to optimize interactions with the target, potentially leading to the creation of more potent and specific inhibitors. rsc.org For example, a study focused on designing new 1H-indole-4-carboxamide derivatives as PARP-1 inhibitors successfully used this design strategy to create compounds with high potency. rsc.org

Preclinical Research Paradigms in Vitro / in Vivo Models, Excluding Human Trials

In Vitro Cell-Based Assays for Biological Activity Evaluation

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and controlled environment to assess the biological effects of a compound on cells.

Cell viability and proliferation assays are fundamental for determining the cytotoxic or anti-proliferative effects of indole (B1671886) carboxamide derivatives. The most common of these is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govabcam.com This colorimetric assay measures the metabolic activity of cells. thermofisher.com In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals. abcam.com The amount of formazan produced, which is solubilized and measured by its absorbance, is directly proportional to the number of living, metabolically active cells. nih.govthermofisher.com

Researchers use this method to calculate the IC50 value, which is the concentration of a compound that inhibits cell growth by 50%. This value is a key indicator of the compound's potency. For instance, studies on indole-based compounds have utilized the MTT assay to screen for anti-proliferative effects against various pancreatic cancer cell lines, such as Capan-1, Aspc-1, and MIApaCa-2. nih.gov Similarly, the viability of breast cancer (MDA-MB-231, MCF-7), lung cancer (A549), and pancreatic cancer (Panc1) cells has been assessed after treatment with indole-based benzenesulfonamide derivatives under hypoxic conditions. researchgate.net

Below is a table representing typical data obtained from such assays for various indole derivatives.

Compound ClassCell LineCancer TypeMeasured EffectSource
Methyl-indoleCapan-1PancreaticReduced viability to 23% at 5.0 µM nih.gov
Methyl-indoleAspc-1PancreaticReduced viability to 20% at 5.0 µM nih.gov
Methyl-indoleMIApaCa-2PancreaticReduced viability to 18% at 5.0 µM nih.gov
Indole-based benzenesulfonamidesMDA-MB-231BreastSignificant reduction in cell viability at 100 µM researchgate.net
Indole-based benzenesulfonamidesA549LungSignificant reduction in cell viability at 100 µM researchgate.net

To understand the mechanism of action, enzymatic assays are employed to measure the ability of a compound to inhibit a specific molecular target. For many indole carboxamide derivatives, a key target is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. researchgate.netfrontiersin.org PARP inhibitors have shown efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. frontiersin.orgnih.gov

These assays quantify the inhibitory potency of the compounds, typically expressed as an IC50 value. For example, a series of 2-phenyl-benzimidazole-4-carboxamide derivatives were evaluated for their PARP-1 inhibitory activity, with one compound (6b) showing an IC50 of 8.65 nM, comparable to established PARP inhibitors like Olaparib. researchgate.net Similarly, derivatives of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide were assessed as inhibitors for human monoamine oxidase B (MAO-B), with the most potent derivative showing a competitive mode of inhibition with an inhibition constant (Ki) of 94.52 nM. nih.gov

The table below summarizes the enzymatic inhibitory potency of selected indole derivatives.

Compound ScaffoldTarget EnzymeIC50 Value (nM)Reference CompoundReference IC50 (nM)Source
2-phenyl-benzimidazole-4-carboxamide (6b)PARP-18.65Veliparib15.54 researchgate.net
2-phenyl-benzimidazole-4-carboxamide (6b)PARP-18.65Olaparib5.77 researchgate.net
1H-thieno[3,4-d]imidazole-4-carboxamide (16l)PARP-11.1Olaparib1.9 nih.gov
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e)MAO-B780Rasagiline>50000 nih.gov

Flow cytometry is a powerful technique used to analyze individual cells within a population. nih.govbio-rad-antibodies.com It is widely used to determine how a compound affects cell cycle progression and induces programmed cell death (apoptosis).

For cell cycle analysis, cells are treated with the compound, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity of each cell is proportional to its DNA content, allowing researchers to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. researchgate.net A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.

For apoptosis analysis, a common method is staining with Annexin V and a viability dye like PI. nih.govnih.gov In early apoptosis, the cell membrane flips phosphatidylserine to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. nih.gov The viability dye is excluded from live cells but can enter late apoptotic or necrotic cells with compromised membranes. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govnih.gov Studies have used these techniques to show that certain compounds can induce apoptosis and cause an increase in the sub-G1 population, which is indicative of DNA fragmentation. researchgate.netresearchgate.net

Assay TypeCell LineTreatmentObserved EffectSource
Cell Cycle AnalysisK562 and KG1-a4-DMOCP (Ciprofloxacin derivative)Time-dependent increase in the sub-G1 population researchgate.net
Apoptosis Analysis (Annexin V)NB-44-HPR (Retinoid)Potent induction of apoptosis (60.34% at 5 µM) nih.gov
Apoptosis Analysis (Annexin V/PI)JurkatCompound 1d (Trimethoxyphenyl fragment)Significant increase in apoptotic cells researchgate.net

The antimicrobial potential of indole carboxamide derivatives is assessed through susceptibility testing. The primary metric is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govaruplab.com This is often determined using broth microdilution methods. aruplab.com

Various indole derivatives have been screened for their in vitro antibacterial activity against a panel of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. nih.govresearchgate.net Antifungal activity is also tested against species like Candida albicans. nih.govresearchgate.net Some studies have found that the MIC values of certain indole derivatives against bacteria can be 20- to 100-fold lower than standard antibiotics like ciprofloxacin and ampicillin. nih.gov Additionally, specific indole-4-carboxamides have been identified as having potent antitubercular activity against Mycobacterium tuberculosis. nih.gov

Compound ClassMicroorganismMIC Range (µg/mL)Source
Indole carboxamide derivativesStaphylococcus aureus1.56 - 3.13 nih.gov
Indole carboxamide derivativesBacillus subtilis1.56 - 12.5 nih.gov
Indole carboxamide derivativesEscherichia coli1.56 - 12.5 nih.gov
Indole carboxamide derivativesCandida albicansLower than reference drugs nih.gov
Indole-3-carboxamide-polyamine conjugatesS. aureus ATCC 25923>128 nih.gov
Indole-3-carboxamide-polyamine conjugatesMRSA ATCC 4330032 - >128 nih.gov

Model Systems for Disease Pathophysiology Research (e.g., Cancer Cell Lines, Bacterial Strains)

The selection of appropriate model systems is critical for preclinical research. Cancer cell lines are indispensable tools for oncology research, providing genetically defined and reproducible systems to study cancer biology and test drug efficacy. broadinstitute.org For indole carboxamide derivatives, particularly those targeting DNA repair pathways like PARP inhibitors, specific cancer cell lines with known genetic defects are often used. nih.gov

Cancer Cell Lines:

Breast Cancer: MCF-7, MDA-MB-231, MDA-MB-436 (BRCA1 mutant), SK-BR-3, HCC1937 (BRCA1 mutant). researchgate.netresearchgate.netnih.govresearchgate.net

Pancreatic Cancer: CAPAN-1 (BRCA2 mutant), Panc1. researchgate.netnih.gov

Ovarian Cancer: UWB1.289.

Leukemia: MOLT-3. nih.gov

Lung Cancer: A549. researchgate.netnih.gov

Liver Cancer: HepG2. nih.gov

Cholangiocarcinoma: HuCCA-1. nih.gov

Bacterial and Fungal Strains:

Gram-Positive Bacteria: Staphylococcus aureus (including MRSA strains), Bacillus subtilis. nih.govnih.gov

Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii. nih.govnih.govnih.gov

Mycobacteria: Mycobacterium tuberculosis. nih.gov

Fungi: Candida albicans, Cryptococcus neoformans. nih.govnih.gov

Pharmacokinetic Profiling in Preclinical Models (e.g., Plasma Exposure, Microsomal Metabolic Stability)

Pharmacokinetic (PK) studies investigate how an organism affects a drug, covering its absorption, distribution, metabolism, and excretion (ADME). These studies are initially performed in vitro and then in animal models to predict the compound's behavior.

A key in vitro ADME assay is the assessment of microsomal metabolic stability. researchgate.net This assay uses liver microsomes—vesicles of the endoplasmic reticulum that contain major drug-metabolizing enzymes like the Cytochrome P450 (CYP) family. mercell.comyoutube.com The compound is incubated with liver microsomes (from humans, rats, mice, etc.) and cofactors like NADPH to initiate metabolism. mercell.comnih.gov The rate at which the parent compound disappears is measured over time, allowing for the calculation of its in vitro half-life (t½) and intrinsic clearance (Clint). youtube.comnih.gov These parameters help predict the compound's hepatic clearance in vivo and identify species differences in metabolism. uj.edu.pl For example, one study found that a 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide derivative possessed noteworthy microsomal metabolic stability. researchgate.net

Following in vitro screening, in vivo PK studies are conducted in animal models, typically rodents. After administering the compound (e.g., intravenously or orally), blood samples are collected at various time points to measure the drug concentration in the plasma. scispace.comnih.gov This data provides crucial information on plasma exposure, clearance rate, and oral bioavailability. scispace.comumich.edu For example, the PK of an indolecarboxamide derivative, ML-970, was evaluated in mice to understand its disposition and the differences in efficacy observed between soluble and suspension formulations. scispace.com

CompoundModel SystemParameterResultSource
UNC10201652Human Liver MicrosomesIntrinsic Clearance (Clint)48.1 µL/min/mg nih.gov
UNC10201652Mouse Liver MicrosomesIntrinsic Clearance (Clint)115 µL/min/mg nih.gov
UNC10201652Rat Liver MicrosomesIntrinsic Clearance (Clint)194 µL/min/mg nih.gov
UNC10201652Human Liver MicrosomesHalf-life (t½)28.8 min nih.gov
ML-970CD-1 Mice (in vivo)Limit of Quantitation (plasma)0.128 µM scispace.com
111In-CP04Mice (in vivo)Metabolic Stability (plasma)>70% intact at 5 min post-injection nih.gov

Preclinical Efficacy Models for Investigating Disease Progression (e.g., Xenograft Mouse Models for Tumor Growth Inhibition)

Detailed research findings from in vivo studies, such as those utilizing xenograft mouse models to assess tumor growth inhibition, are not publicly available for 1H-Indole-4-carboximidamide. Consequently, data tables summarizing tumor growth inhibition, specific cell lines affected, or the mouse models used in such preclinical trials for this specific compound cannot be provided.

The broader class of indole derivatives has been the subject of extensive cancer research, with various analogues demonstrating a range of activities in preclinical settings. These studies often involve evaluating compounds for their ability to inhibit the proliferation of cancer cell lines in vitro before advancing promising candidates to in vivo models. However, these findings are specific to the particular molecular structures of the studied indole derivatives and cannot be extrapolated to this compound without direct experimental evidence.

Future preclinical research may explore the potential of this compound in various cancer models, which would then provide the necessary data to evaluate its efficacy in inhibiting tumor growth and its potential as a therapeutic agent. Until such studies are conducted and published, a detailed analysis of its performance in preclinical efficacy models remains unfeasible.

Future Directions and Research Gaps in 1h Indole 4 Carboximidamide Research

Development of Highly Selective and Potent Inhibitors with Optimized Scaffolds

A primary objective in advancing 1H-indole-4-carboximidamide research is the rational design of analogues that exhibit high potency and selectivity for their intended biological targets. Experience with related indole (B1671886) scaffolds demonstrates that significant improvements in inhibitory activity and selectivity can be achieved through systematic structural modifications.

For instance, research on 1H-indazole-3-carboxamide derivatives as p21-activated kinase 1 (PAK1) inhibitors revealed that substituting an appropriate hydrophobic ring in the deep back pocket of the kinase and introducing a hydrophilic group into the solvent-exposed region were critical for enhancing inhibitory activity and selectivity. nih.gov The representative compound, 30l , emerged with excellent enzyme inhibition (PAK1 IC₅₀ = 9.8 nM) and high selectivity against a panel of 29 other kinases. nih.gov Similarly, structure-activity relationship (SAR) studies on 1H-indole-2-carboxamide derivatives led to the development of compound 19 as a potent Apoptosis signal-regulating kinase 1 (ASK1) inhibitor, which was more effective than the previously known inhibitor GS-4997. nih.gov

In the realm of anticancer agents, indole-2-carboxamide derivatives have been optimized to target multiple kinases. nih.gov Compounds Va, Ve, Vf, Vg, and Vh showed potent antiproliferative activity, with GI₅₀ values ranging from 26 nM to 86 nM. nih.gov Compound Va was a particularly effective inhibitor of Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ value of 71 nM, while the series also demonstrated potent inhibition of BRAFV600E and VEGFR-2. nih.gov These examples underscore the principle that optimizing the substituents on the indole ring is a viable strategy for developing highly potent and selective inhibitors from the this compound scaffold.

Table 1: Examples of Potent Inhibitors Based on Indole-Related Scaffolds

CompoundScaffoldTargetPotency (IC₅₀/GI₅₀)Selectivity Highlight
30l1H-indazole-3-carboxamidePAK19.8 nMHigh selectivity against a panel of 29 kinases nih.gov
191H-indole-2-carboxamideASK1More potent than GS-4997 nih.govEffectively represses ASK1-p38/JNK signaling nih.gov
VaIndole-2-carboxamideEGFR71 nMAlso inhibits BRAFV600E (IC₅₀ = 77 nM) and VEGFR-2 nih.gov
2aIndole-based benzenesulfonamidehCA II5.9 nM (Kᵢ)13-, 34-, and 9-fold selectivity over hCA I, IX and XII mdpi.com

Exploration of Novel Biological Targets and Mechanisms beyond Current Paradigms

The structural versatility of the indole nucleus allows its derivatives to interact with a wide array of biological targets, and a significant future direction is to explore novel targets for this compound analogues beyond those currently established. researchgate.net

One such promising target is the orphan nuclear receptor Nur77, which is implicated in cancer. researchgate.netnih.gov A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were developed as potent Nur77 modulators. nih.gov The compound 8b from this series demonstrated excellent Nur77-binding activity and induced Nur77-dependent apoptosis in cancer cells, highlighting a novel mechanism for indole-based compounds. nih.gov

Another area of exploration is in targeting proteins involved in inflammation and autoimmune diseases. The stimulator of interferon genes (STING) pathway is a key component of the innate immune system, and its constant activation can lead to inflammatory damage. nih.gov Based on the structures of known covalent STING inhibitors, a novel series of indole derivatives was designed, leading to compound 4dc , which was more potent than the reference inhibitor H151. nih.gov This opens the possibility of developing this compound derivatives as novel anti-inflammatory agents targeting STING. nih.gov

Furthermore, indole-based compounds have shown potential in targeting enzymes like human Carbonic Anhydrases (hCAs), which are involved in diseases like glaucoma and cancer. mdpi.com A series of indole-based benzenesulfonamides were evaluated as hCA inhibitors, with compound 2a showing highly potent and selective inhibition of the hCA II isoform. mdpi.com Research has also focused on developing indole-2-carboxamides for inhibiting the Mycobacterium tuberculosis mycolic acid transporter MmpL3 and for targeting paediatric brain tumour cells. nih.govnih.gov

Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery

The discovery and optimization of novel drug candidates can be significantly accelerated by integrating advanced computational methods with experimental validation. nih.govnih.govfrontiersin.org In the context of this compound research, computational tools are essential for efficiently screening vast chemical libraries, predicting biological activities, and understanding molecular interactions. mdpi.com

Methodologies such as virtual screening, 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics simulations are invaluable in the early stages of drug discovery. nih.govresearchgate.net These in-silico procedures can help identify promising lead compounds and guide their subsequent optimization. nih.gov For example, molecular docking can provide insights into the binding modes of indole derivatives within the active sites of target proteins like EGFR, BRAFV600E, and VEGFR-2, helping to rationalize their inhibitory activity and selectivity. nih.gov

The use of machine learning and artificial intelligence is also revolutionizing drug design by enabling predictive modeling and de novo design of novel compounds with desired properties. nih.gov These computational approaches, when combined with experimental techniques for synthesis and biological evaluation, create a synergistic workflow that can reduce the time and cost associated with drug development. nih.govfrontiersin.org This integrated approach allows for the rapid exploration of chemical space and the rational design of this compound derivatives with optimized pharmacological profiles.

Addressing Challenges in Specificity and Off-Target Effects for Improved Compound Profiles

A critical challenge in drug development is ensuring that a compound interacts specifically with its intended target to maximize therapeutic efficacy and minimize unwanted side effects. For inhibitors derived from the this compound scaffold, achieving high specificity is paramount. Off-target effects can arise from interactions with closely related proteins, such as different kinase subtypes, or entirely different classes of proteins.

The development of subtype-selective inhibitors is a key strategy to improve compound profiles. For example, efforts have been made to develop phosphodiesterase 4 (PDE4) inhibitors that are selective for the PDE4B subtype over the PDE4D subtype, as this may help separate therapeutic benefits from side effects. researchgate.net Similarly, in the development of PAK1 inhibitors from an indazole-carboxamide scaffold, high selectivity was achieved against a broad panel of other kinases, which is crucial for a favorable preclinical profile. nih.gov

Addressing off-target effects also involves understanding the broader biological context. Indole itself, as a metabolite derived from intestinal microbiota, can interact with various receptors like the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), influencing inflammation and intestinal homeostasis. frontiersin.orgfrontiersin.org While these interactions can be beneficial, they also represent potential off-target activities that must be considered and evaluated during the development of indole-based drugs. A thorough understanding of the polypharmacology of this compound derivatives will be essential for creating compounds with improved safety and efficacy profiles.

Expanding the Scope of Preclinical Therapeutic Area Research

Derivatives of the indole carboxamide scaffold have demonstrated potential across a diverse range of therapeutic areas, suggesting that this compound analogues could be investigated for a wide spectrum of diseases. researchgate.net

Oncology: Indole derivatives are well-recognized for their anticancer properties, targeting various pathways including protein kinases and transcription factors like Nur77. nih.govresearchgate.netnih.govnih.gov Compounds have shown efficacy against liver, breast, lung, and pancreatic cancer cell lines. nih.govresearchgate.net

Inflammatory Diseases: The anti-inflammatory potential of indole-based compounds is a significant area of research. Derivatives have been developed as inhibitors of ASK1 for treating ulcerative colitis and as STING inhibitors for inflammation. nih.govnih.gov Furthermore, natural indole compounds like indole-4-carboxaldehyde (B46140) have been shown to attenuate hepatic inflammation. nih.govresearchgate.net

Neurodegenerative Diseases: Neuroinflammation and oxidative stress are key factors in the pathogenesis of neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.govneuroscirn.orghilarispublisher.com Indole derivatives have shown promise in protecting against neurodegeneration by reducing the production of inflammatory mediators and mitigating oxidative stress. nih.govhilarispublisher.comnih.gov

Infectious Diseases: The indole-2-carboxamide scaffold has yielded preclinical candidates for treating tuberculosis by targeting the MmpL3 transporter in Mycobacterium tuberculosis. nih.gov Additionally, early optimization of 1H-indole-2-carboxamides has identified compounds with activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov

Table 2: Preclinical Therapeutic Applications of Indole Carboxamide Derivatives

Therapeutic AreaSpecific Disease/TargetExample Compound/ScaffoldKey Finding
OncologyHepatocellular Carcinoma (Nur77 target)Compound 8b (Indole-2-carboxamide derivative)Induces Nur77-dependent apoptosis in cancer cells nih.gov
Inflammatory DiseaseUlcerative Colitis (ASK1 target)Compound 19 (Indole-2-carboxamide derivative)Shows significant anti-UC efficacy in a mouse model nih.gov
Neurodegenerative DiseaseParkinson's Disease ModelIndole derivative NC009-1Alleviates neuroinflammation and oxidative stress nih.gov
Infectious DiseaseTuberculosis (MmpL3 target)Indole-2-carboxamidesDemonstrate high antimycobacterial activity nih.gov
Infectious DiseaseChagas Disease (T. cruzi)1H-indole-2-carboxamidesEarly hits show anti-Trypanosoma cruzi activity nih.gov
Pain and InflammationTRPV1 TargetIndole-2-carboxamidesIdentified as novel and selective agonists for the TRPV1 ion channel researchgate.netiasp-pain.org

Novel Synthetic Routes for the Construction of Structurally Complex Analogues

The synthesis of diverse and structurally complex analogues of this compound is fundamental to exploring its full potential in drug discovery. Developing novel and efficient synthetic routes allows for the creation of compound libraries with varied substitution patterns, which is essential for comprehensive structure-activity relationship (SAR) studies.

Recent advancements in synthetic organic chemistry offer new strategies for constructing functionalized indole cores. For example, a one-pot synthesis of polynuclear indole derivatives has been developed through a Friedel–Crafts alkylation of γ-hydroxybutyrolactams, enabling the assembly of complex polycyclic structures. mdpi.com Another novel method has been developed for the synthesis of N-cyano-1H-imidazole-4-carboxamides, which offers mild reaction conditions and simpler procedures compared to existing methods. nih.gov Such innovations could potentially be adapted for the synthesis of complex this compound derivatives.

Furthermore, new methods for the synthesis of 4-halo-1H-indoles from readily available 2,3-dihalophenol derivatives have been reported. researchgate.net The key steps involve a Smiles rearrangement followed by a Sonogashira coupling and cyclization, providing access to 2,4- or 2,3,4-regioselectively functionalized indoles. researchgate.net These 4-functionalized indoles serve as versatile intermediates that can be further elaborated to construct a wide range of structurally complex analogues. The synthesis of p-carboranylamidine derivatives also showcases methods for creating complex structures through lithiation followed by treatment with carbodiimides, which could inspire novel approaches for indole-based compounds. mdpi.com The ability to efficiently generate novel and complex chemical matter is a critical gap that needs to be addressed to accelerate the discovery of next-generation therapeutics based on the this compound scaffold.

Q & A

Q. How can computational methods complement experimental data in studying this compound’s electronic properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Compare HOMO-LUMO gaps with UV-Vis λₘₐₓ .
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to explain NMR splitting patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.